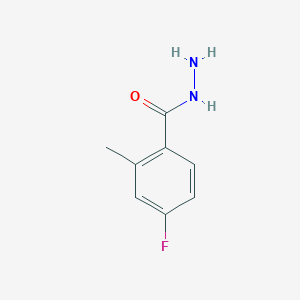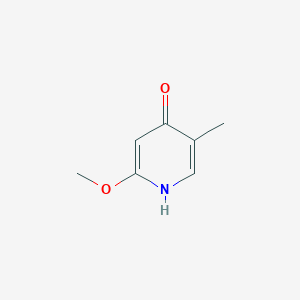
2-Methoxy-5-methylpyridin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-5-methylpyridin-4-ol is an organic compound with the molecular formula C7H9NO2 It is a derivative of pyridine, featuring a methoxy group at the 2-position and a methyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions:
General Preparation: One common method involves the reaction of 2-methoxy-5-methylpyridin-4-amine with an acid catalyst in a solvent like 1,4-dioxane.
Flow Synthesis: Another approach is the continuous flow synthesis, which uses a column packed with a catalyst like Raney nickel and a low boiling point alcohol such as 1-propanol.
Industrial Production Methods: Industrial production methods for 2-Methoxy-5-methylpyridin-4-ol are not well-documented in the literature. the principles of continuous flow synthesis and catalytic processes can be adapted for large-scale production.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Can yield pyridine carboxylic acids.
Reduction: Can produce pyridine alcohols.
Substitution: Can result in various substituted pyridines depending on the nucleophile used.
科学的研究の応用
2-Methoxy-5-methylpyridin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
作用機序
The mechanism of action of 2-Methoxy-5-methylpyridin-4-ol involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
2-Methoxypyridine: Similar structure but lacks the methyl group at the 5-position.
5-Methylpyridin-2-ol: Similar but lacks the methoxy group at the 2-position.
2-Methoxy-5-ethylpyridine: Similar but has an ethyl group instead of a methyl group at the 5-position.
Uniqueness: 2-Methoxy-5-methylpyridin-4-ol is unique due to the presence of both the methoxy and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
特性
分子式 |
C7H9NO2 |
|---|---|
分子量 |
139.15 g/mol |
IUPAC名 |
2-methoxy-5-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C7H9NO2/c1-5-4-8-7(10-2)3-6(5)9/h3-4H,1-2H3,(H,8,9) |
InChIキー |
VZBWYHZLPJAYHJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CNC(=CC1=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


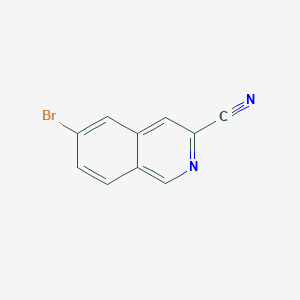
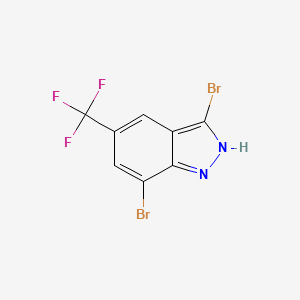
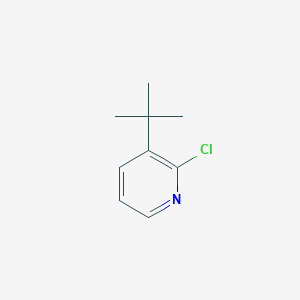
![2-Chloro-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13659496.png)
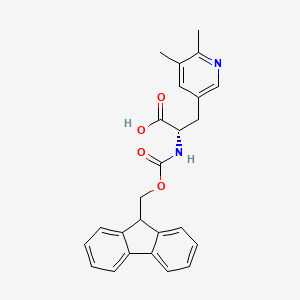
![(S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride](/img/structure/B13659500.png)
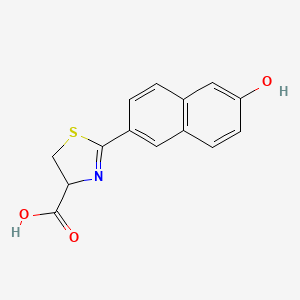
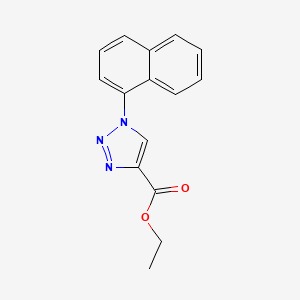
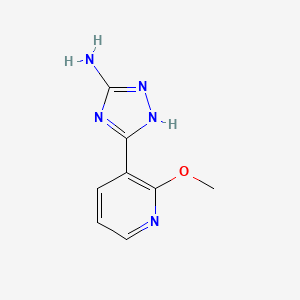
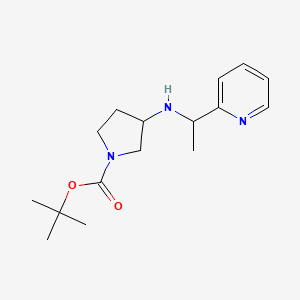

![4',4''',4''''',4''''''',4''''''''',4'''''''''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis([1,1'-biphenyl]-4-carboxylic acid)](/img/structure/B13659519.png)
![6-Iodo-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13659525.png)
